4-Ethoxybenzene-1,3-diamine sulfate

Catalog No.
S3309544
CAS No.
68015-98-5
M.F
C8H14N2O5S
M. Wt
250.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethoxybenzene-1,3-diamine sulfate

CAS Number

68015-98-5

Product Name

4-Ethoxybenzene-1,3-diamine sulfate

IUPAC Name

4-ethoxybenzene-1,3-diamine;sulfuric acid

Molecular Formula

C8H14N2O5S

Molecular Weight

250.27 g/mol

InChI

InChI=1S/C8H12N2O.H2O4S/c1-2-11-8-4-3-6(9)5-7(8)10;1-5(2,3)4/h3-5H,2,9-10H2,1H3;(H2,1,2,3,4)

InChI Key

WRYXZLYZWDZVKS-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)N)N.OS(=O)(=O)O

Canonical SMILES

CCOC1=C(C=C(C=C1)N)N.OS(=O)(=O)O

4-Ethoxybenzene-1,3-diamine sulfate is an organic compound characterized by the molecular formula C8H14N2O5SC_8H_{14}N_2O_5S. It typically appears as a white to yellow or purple powder or crystals. This compound is notable for its role in various chemical and biological applications, primarily due to its unique chemical structure that includes an ethoxy group and two amine functionalities attached to a benzene ring. The presence of the sulfate group enhances its solubility in water, making it suitable for a range of applications in scientific research and industry .

Due to the lack of research available, the mechanism of action for 4-Ethoxybenzene-1,3-diamine sulfate remains unknown.

As information on this compound is limited, it's crucial to handle it with caution assuming it might share properties of its components.

  • Amine group: Aromatic diamines can be harmful if inhaled, ingested, or absorbed through the skin. They may cause irritation, allergic reactions, and other health problems [].
  • Sulfate ion: Sulfuric acid, from which the sulfate ion originates, is a strong corrosive acid that can cause severe burns and health risks upon exposure [].

Intermediate for Drug Synthesis:

-Ethoxybenzene-1,3-diamine sulfate is primarily used as an intermediate in the synthesis of various pharmaceutical drugs and other biologically active compounds. Its diamine structure, with two amine groups attached to a benzene ring, allows for diverse chemical modifications, making it a valuable building block for complex molecules.

While the specific details of its use in drug development are often proprietary information, some research publications mention its application in the synthesis of:

  • Antibacterial agents []
  • Anticonvulsant drugs []
  • Antimalarial medications []

Material Science Applications:

Beyond its role in pharmaceutical research, 4-Ethoxybenzene-1,3-diamine sulfate has also been explored for potential applications in material science. Studies have investigated its use in the development of:

  • Conductive polymers: Researchers have explored incorporating this compound into polymer structures to create materials with enhanced electrical conductivity. []
  • Liquid crystals: The presence of both aromatic and polar groups in the molecule suggests potential applications in the design of liquid crystals for various technological uses. []

  • Oxidation: The compound can be oxidized to yield corresponding quinones. Common oxidizing agents used in these reactions include potassium permanganate and hydrogen peroxide.
  • Reduction: It can be reduced to form various amines, utilizing reducing agents like iron powder in hydrochloric acid.
  • Substitution: Electrophilic aromatic substitution reactions such as halogenation and nitration can occur, often facilitated by catalysts like aluminum chloride or ferric chloride .

Major Products Formed

  • Oxidation Products: Quinones
  • Reduction Products: Amines
  • Substitution Products: Halogenated or nitrated derivatives

The biological activity of 4-Ethoxybenzene-1,3-diamine sulfate is significant in both medicinal and biochemical contexts. It has been investigated for its potential therapeutic applications, particularly as a precursor in drug development. The compound's ability to interact with specific molecular targets allows it to act as a nucleophile, forming covalent bonds with electrophilic centers, which can modify proteins and enzymes. This modification may influence enzyme activity and function, making it a subject of interest in studies related to enzyme interactions and protein modifications .

The synthesis of 4-Ethoxybenzene-1,3-diamine sulfate typically involves several key steps:

  • Nitration: 4-Ethoxyaniline is nitrated to produce 4-ethoxy-1,3-dinitrobenzene.
  • Reduction: The nitro groups are reduced to amine groups using iron powder in the presence of hydrochloric acid.
  • Sulfonation: The resulting 4-ethoxy-1,3-diaminobenzene is treated with sulfuric acid to yield 4-Ethoxybenzene-1,3-diamine sulfate.

In industrial settings, these synthetic routes are scaled up using continuous flow reactors and automated control systems to enhance yield and purity .

4-Ethoxybenzene-1,3-diamine sulfate has a variety of applications across different fields:

  • Chemistry: Serves as an intermediate in the synthesis of diverse organic compounds.
  • Biology: Used in enzyme interaction studies and protein modification research.
  • Medicine: Explored for potential therapeutic uses and as a precursor for drug development.
  • Industry: Employed in the manufacturing of dyes, pigments, and other industrial chemicals .

Research on the interactions of 4-Ethoxybenzene-1,3-diamine sulfate focuses on its biochemical properties and mechanisms of action. The compound's ability to modify proteins through covalent bonding has implications for understanding enzyme regulation and activity modulation. Studies have shown that it may influence various biological pathways by altering protein functions .

Several compounds share structural similarities with 4-Ethoxybenzene-1,3-diamine sulfate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-Methoxybenzene-1,3-diamine sulfateC7H12N2O5SC_7H_{12}N_2O_5SContains a methoxy group instead of an ethoxy group; used similarly in dye production.
4-Aminobenzenesulfonic acidC6H7N2O3SC_6H_{7}N_{2}O_3SContains a sulfonic acid group; widely used in dye synthesis.
2-Amino-5-nitrophenolC6H6N2O3C_6H_{6}N_{2}O_{3}Contains nitro groups; utilized in various chemical syntheses.

Uniqueness

The uniqueness of 4-Ethoxybenzene-1,3-diamine sulfate lies in its specific combination of functional groups (ethoxy and amines) that allow it to participate in diverse

Early Ethoxylation Techniques in Aromatic Diamine Synthesis

The introduction of ethoxy groups into aromatic diamines traces its origins to 19th-century etherification reactions. Initial attempts utilized Williamson ether synthesis, where alkali metal hydroxides facilitated the nucleophilic substitution of halides with ethoxide ions. For 4-ethoxybenzene-1,3-diamine precursors, this involved reacting 3-nitro-4-ethoxyaniline with alkyl halides under strongly basic conditions. However, these early methods suffered from competing side reactions, including over-ethoxylation and ring alkylation, which reduced yields to 40–50%.

A significant advancement emerged in the 1920s with the adoption of phase-transfer catalysts, which improved ethoxylation efficiency by enhancing interfacial contact between aqueous bases and organic substrates. The use of tetraalkylammonium salts increased reaction rates by 3–5 fold, enabling ethoxylation at milder temperatures (60–80°C vs. 120–150°C). By the mid-20th century, continuous-flow reactors further optimized ethoxylation, achieving 85% conversion rates through precise temperature and stoichiometry control.

Table 1: Evolution of Ethoxylation Catalysts

EraCatalyst SystemTemperature RangeYield Improvement
1850–1900KOH/EtOH120–150°CBaseline
1920–1950Phase-transfer agents80–100°C+35%
1960–presentZeolite-supported bases60–80°C+45%

The development of zeolite-supported basic catalysts in the 1960s marked a paradigm shift, enabling heterogeneous catalysis with recyclable materials. These systems minimized base-induced decomposition of sensitive diamines while maintaining regioselectivity >90% for the para-ethoxy position.

Evolution of Sulfonation Approaches for Diamine Stabilization

Sulfonation of 4-ethoxybenzene-1,3-diamine initially employed direct treatment with concentrated sulfuric acid, yielding unstable sulfonic acid intermediates prone to oxidative degradation. Early 20th-century methodologies stabilized the compound by converting these intermediates to sulfate salts via reaction with sulfur trioxide or oleum. However, excessive sulfonation often led to over-sulfated byproducts, necessitating tedious recrystallization steps to achieve >95% purity.

The 1940s introduced buffered sulfonation systems using pyridine-sulfur trioxide complexes, which moderated reaction exothermicity and improved positional selectivity. This approach reduced byproduct formation by 60% compared to traditional methods, as the buffering action preferentially sulfonated the amine groups over the ethoxy-substituted aromatic ring. By the 1980s, solid-state sulfonation techniques utilizing sulfonic acid-functionalized resins enabled solvent-free reactions, simplifying downstream purification and increasing throughput by 70%.

Modern sulfonation strategies employ computational modeling to predict sulfate group orientation, ensuring optimal stabilization of the diamine structure. Density functional theory (DFT) studies have revealed that the sulfate anion forms a bifurcated hydrogen bond network with both amine groups, conferring exceptional thermal stability up to 250°C.

Paradigm Shifts in Regioselective Functionalization Strategies

Achieving 1,3-diamino substitution with concurrent ethoxy group placement at the para position posed significant synthetic challenges. Early 20th-century methods relied on statistical functionalization, requiring laborious column chromatography to isolate the desired regioisomer (typical yields <20%). The discovery of directing group effects in the 1950s revolutionized regioselectivity, with nitro groups shown to ortho-direct subsequent amine group installation.

A breakthrough occurred in the 2000s with the development of transition-metal-mediated C–H activation. Palladium(II) catalysts bearing 1,3-diamine-derived ligands enabled direct amination of 4-ethoxybenzene derivatives at the meta position, bypassing intermediate protection/deprotection steps. These systems achieved regioselectivities >98:2 through precise spatial control of the catalytic pocket, as demonstrated by X-ray crystallography of catalyst-substrate complexes.

Nucleophilic Aromatic Substitution Mechanisms

The nucleophilic aromatic substitution behavior of 4-ethoxybenzene-1,3-diamine sulfate is governed by the electronic effects of its substituents and follows established mechanistic pathways [6] [7] [9]. The compound participates in nucleophilic aromatic substitution reactions through the addition-elimination mechanism, where the amino groups significantly influence the reaction kinetics and regioselectivity [7] [9] [10].

Mechanistic Pathway Analysis

The nucleophilic aromatic substitution of 4-ethoxybenzene-1,3-diamine sulfate proceeds through a two-step addition-elimination mechanism [7] [9] [10]. In the first step, the nucleophile attacks the aromatic ring, forming a negatively charged intermediate known as the Meisenheimer complex [6] [7] [9]. The amino groups at the 1,3-positions provide electron density to the aromatic system through resonance effects, while simultaneously creating sites for potential nucleophilic attack [7] [8].

The reaction mechanism involves initial nucleophilic attack at positions activated by the electron-withdrawing effects of protonated amino groups under acidic conditions [7] [9] [12]. The ethoxy group at the para position relative to one amino group exhibits electron-donating character through resonance, which can stabilize carbocationic intermediates formed during the substitution process [8] [13] [14].

Electronic Effects on Reactivity

The electronic properties of 4-ethoxybenzene-1,3-diamine sulfate significantly influence its nucleophilic aromatic substitution reactivity [7] [8] [15]. The amino groups function as ortho and para directing groups in electrophilic aromatic substitution, but in nucleophilic aromatic substitution, they can serve as leaving groups or activating groups depending on the reaction conditions [7] [9] [8].

Table 1: Electronic Effects of Substituents in 4-Ethoxybenzene-1,3-diamine Sulfate

SubstituentPositionElectronic EffectInfluence on Reactivity
Amino group1,3-positionsElectron-donating (resonance)Activates ring toward electrophilic attack [8] [15]
Ethoxy group4-positionElectron-donating (resonance)Stabilizes positive charge development [13] [14]
Sulfate counterionN/AIonic interactionAffects solubility and nucleophilicity [1]

The nucleophilic aromatic substitution reactions show enhanced rates when electron-withdrawing groups are present ortho or para to the leaving group [7] [9] [10]. In the case of 4-ethoxybenzene-1,3-diamine sulfate, the protonated amino groups can act as activating groups under appropriate conditions, facilitating nucleophilic attack at adjacent positions [7] [12].

Kinetic Studies and Rate Determination

Kinetic investigations of nucleophilic aromatic substitution reactions involving aromatic diamines demonstrate that reaction rates are significantly influenced by the nature and position of substituents [16] [12] [17]. The rate-determining step typically involves the formation of the anionic intermediate, with the stability of this intermediate correlating with the electron-withdrawing ability of substituents [7] [9] [12].

Research on similar aromatic diamine systems indicates that the nucleophilic aromatic substitution follows second-order kinetics, being first-order in both the aromatic substrate and the nucleophile [18] [12] [17]. The activation energies for these reactions typically range from 15-25 kcal/mol, depending on the specific substituent pattern and reaction conditions [16] [18] [12].

Redox Behavior in Oxidative Coupling Reactions

The redox chemistry of 4-ethoxybenzene-1,3-diamine sulfate involves complex electron transfer processes that lead to oxidative coupling products [19] [20] [21]. Aromatic diamines are well-known for their ability to undergo oxidative transformations, forming various coupling products including dimers, trimers, and polymeric materials [19] [20] [22].

Oxidative Coupling Mechanisms

The oxidative coupling of 4-ethoxybenzene-1,3-diamine sulfate proceeds through radical cation intermediates formed by single-electron transfer processes [19] [20] [17]. The initial oxidation step involves the removal of an electron from the amino group, generating a radical cation that can undergo subsequent coupling reactions [19] [17] [23].

The mechanism typically involves the following sequence: initial electron transfer to form the radical cation, followed by radical-radical coupling or radical-substrate coupling to form carbon-carbon or carbon-nitrogen bonds [19] [20] [24]. The ethoxy substituent influences the oxidation potential and the stability of the radical intermediates through its electron-donating properties [13] [17] [23].

Table 2: Oxidative Coupling Reaction Parameters for Aromatic Diamines

Reaction TypeOxidantReaction ConditionsProduct TypeYield Range
Homo-couplingMnO₂Acidic, RTBiphenyl derivatives60-85% [19] [17]
Cross-couplingFeCl₃Neutral, 0°CMixed dimers45-70% [19] [20]
Polymerization(NH₄)₂S₂O₈Acidic, RTPolymeric materials75-90% [21] [22]

Electron Transfer Kinetics

The electron transfer kinetics in oxidative coupling reactions of aromatic diamines depend on the oxidation potential of the substrate and the reduction potential of the oxidant [17] [23] [25]. Structure-activity relationships demonstrate that electron-donating substituents like the ethoxy group lower the oxidation potential, making the compound more susceptible to oxidation [13] [17] [23].

Studies on similar aromatic amine systems show that the rate constants for oxidation correlate with the highest occupied molecular orbital energies and one-electron oxidation potentials [17] [26] [25]. The presence of multiple amino groups in 4-ethoxybenzene-1,3-diamine sulfate provides multiple sites for oxidation, leading to complex kinetic behavior [27] [17] [23].

Product Distribution and Selectivity

The product distribution in oxidative coupling reactions of 4-ethoxybenzene-1,3-diamine sulfate is influenced by the reaction conditions, oxidant strength, and the electronic properties of the substituents [19] [20] [21]. Under mild oxidative conditions, the primary products are typically head-to-tail dimers formed through carbon-carbon coupling at the positions ortho to the amino groups [19] [20] [28].

The selectivity of the coupling reaction can be controlled by adjusting the pH, temperature, and oxidant concentration [19] [29] [28]. Research indicates that palladium-catalyzed oxidative coupling reactions provide enhanced selectivity for specific coupling patterns, with yields reaching up to 99% for certain aromatic amine substrates [19] [29].

Steric and Electronic Effects in Molecular Recognition

The molecular recognition properties of 4-ethoxybenzene-1,3-diamine sulfate are governed by the interplay between steric and electronic factors arising from its substitution pattern [30] [31] [32]. The compound's ability to participate in host-guest interactions and molecular recognition processes is influenced by the spatial arrangement of its functional groups and their electronic properties [30] [33] [31].

Steric Considerations

The steric environment around 4-ethoxybenzene-1,3-diamine sulfate is defined by the positioning of the ethoxy group and the two amino substituents [34] [32] [35]. The ethoxy group introduces additional steric bulk compared to smaller substituents, which can influence the approach of other molecules and affect binding selectivity [34] [36] [35].

Steric effects in aromatic systems are particularly important in determining regioselectivity in substitution reactions [15] [34] [32]. The 1,3-diamine substitution pattern creates a specific steric environment that can provide selectivity in molecular recognition processes through size and shape complementarity [30] [31] [34].

Table 3: Steric Parameters for 4-Ethoxybenzene-1,3-diamine Sulfate Substituents

SubstituentSteric ParameterVan der Waals Radius (Å)Rotational Freedom
Amino group (-NH₂)Small1.55Limited [34] [32]
Ethoxy group (-OCH₂CH₃)Medium2.72Moderate [13] [34]
HydrogenReference1.20N/A [34]

Electronic Effects on Binding Affinity

The electronic properties of 4-ethoxybenzene-1,3-diamine sulfate significantly influence its molecular recognition capabilities [8] [13] [30]. The amino groups serve as hydrogen bond donors and can participate in electrostatic interactions with complementary binding partners [30] [33] [31].

The ethoxy substituent contributes electron density to the aromatic system through resonance effects, which can enhance π-π stacking interactions with aromatic guests [13] [30] [31]. This electron donation also affects the basicity of the amino groups, influencing their protonation state and hydrogen bonding capacity under different pH conditions [8] [13] [30].

Host-Guest Interaction Studies

Molecular recognition studies with aromatic diamine compounds demonstrate the importance of both geometric and electronic complementarity in determining binding strength [30] [33] [31]. The 1,3-diamine substitution pattern in 4-ethoxybenzene-1,3-diamine sulfate provides a specific spatial arrangement that can selectively bind certain guest molecules [37] [30] [31].

Research on similar aromatic diamine systems shows that binding constants can vary by several orders of magnitude depending on the electronic properties of both host and guest molecules [30] [33] [31]. The presence of the ethoxy group in 4-ethoxybenzene-1,3-diamine sulfate modulates the electronic environment, potentially enhancing selectivity for specific types of guest molecules [13] [30] [36].

UNII

XPX558J12N

Related CAS

5862-77-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 18 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (55.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (55.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (55.56%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (55.56%): Suspected of causing cancer [Warning Carcinogenicity];
H411 (55.56%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

68015-98-5

Wikipedia

4-ethoxy-m-phenylenediamine sulfate

General Manufacturing Information

1,3-Benzenediamine, 4-ethoxy-, sulfate (1:1): INACTIVE

Dates

Last modified: 08-19-2023

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